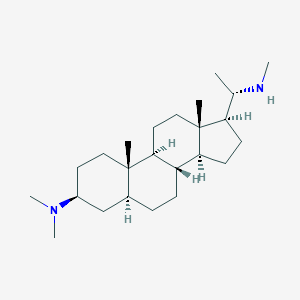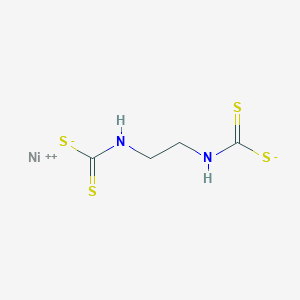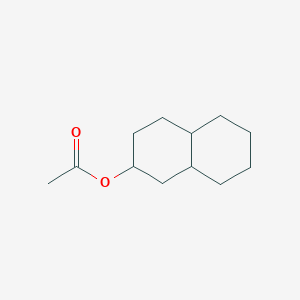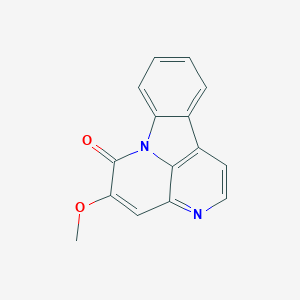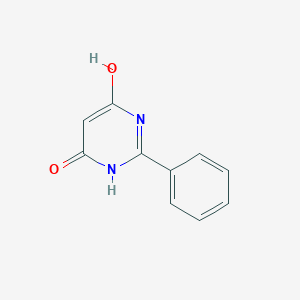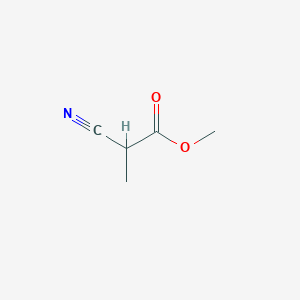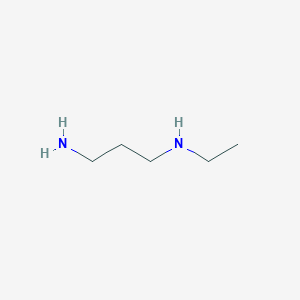![molecular formula C12H15NO3 B084913 Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- CAS No. 14383-56-3](/img/structure/B84913.png)
Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-
Overview
Description
“Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-” is a chemical compound with the formula C12H15NO3 . It has a molecular weight of 221.2524 . Other names for this compound include Acetamide, N- (p-hydroxyphenethyl)-, acetate (ester); N,O-Diacetyltyramine; O4N-Diacetyltyramine; Tyramine 2AC .
Molecular Structure Analysis
The molecular structure of “Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-” consists of a central acetamide group (CH3CONH2) attached to a phenyl ring via an ethyl chain . The phenyl ring carries an acetyloxy (CH3COO-) group .Scientific Research Applications
Antibacterial Activity
N,O-Diacetyltyramine has been found to be active against a panel of 13 bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/ml .
Antifungal Activity
This compound also exhibits antifungal properties, as it is active against a panel of nine fungi, with MICs ranging from 64 to 256 µg/ml .
Cytotoxicity in Cancer Cells
N,O-Diacetyltyramine has been found to be cytotoxic to various cancer cell lines, including MDA-MB-231, HeLa, MCF-7, and OAW42. It has been used at concentrations ranging from 10 to 5,000 nM .
Larvicidal Activity
The compound has been found to be larvicidal against A. aegypti, A. albimanus, and C. quinquefasciatus mosquitos, with LC50 values of 724.8, 403.1, and 506.7 ppm, respectively .
Microbial Metabolite
N,O-Diacetyltyramine is a microbial metabolite that has been found in P. endophytica .
Research in Infectious Diseases
Due to its antibacterial and antifungal properties, N,O-Diacetyltyramine is used in research related to infectious diseases, particularly bacterial and fungal diseases .
properties
IUPAC Name |
[4-(2-acetamidoethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-8-7-11-3-5-12(6-4-11)16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDRBPVTMKQIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341966 | |
| Record name | N-(4-acetoxyphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- | |
CAS RN |
14383-56-3 | |
| Record name | N-(4-acetoxyphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of isolating this compound from a mangrove ecosystem?
A2: Mangrove ecosystems are known for their rich biodiversity and are a promising source of novel bioactive compounds. [] The isolation of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- from a mangrove-derived Pseudonocardia species underscores the underexplored potential of these environments for discovering new drug leads, particularly for tackling challenges like antimicrobial resistance and cancer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




